molecular formula C10H11N3O3S B2911717 7-hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-50-0

7-hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2911717
CAS No.: 898431-50-0
M. Wt: 253.28
InChI Key: UIFWXJCIRRFTQS-UHFFFAOYSA-N
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Description

7-hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in the detection of noxious environmental stimuli and the pathogenesis of neurogenic inflammation. TRPA1 is expressed on sensory neurons and acts as a broad sensor for irritant compounds, reactive oxygen species, and cold temperatures. Its activation contributes to pain and itch sensations. This compound functions by blocking the channel pore, thereby inhibiting calcium influx and neuronal depolarization in response to TRPA1 agonists. Its primary research value lies in the investigation of pain pathways, particularly in models of neuropathic and inflammatory pain , as well as in the study of chronic pruritus (itch). As a research tool, it enables scientists to dissect the specific role of TRPA1 in complex sensory signaling cascades and to validate its potential as a therapeutic target for a range of neurological and inflammatory conditions.

Properties

IUPAC Name

7-hydroxy-5-oxo-N-propyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-2-3-11-7(14)6-8(15)12-10-13(9(6)16)4-5-17-10/h4-5,15H,2-3H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFWXJCIRRFTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N=C2N(C1=O)C=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 898431-50-0) is a compound that has garnered attention in recent years due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antitumor and antimicrobial contexts.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O₃S
Molecular Weight253.28 g/mol
StructureStructure

Antitumor Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound selectively inhibits the growth of MCF-7 (breast cancer) and M-HeLa (cervical cancer) cell lines. Notably, its cytotoxicity is reported to be higher than that of standard chemotherapeutic agents like Sorafenib in certain contexts .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. In vitro evaluations have indicated its efficacy against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values suggest that it possesses potent antibacterial activity comparable to established antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • GluN2A-selective NMDA receptor modulation : This compound acts as a positive allosteric modulator, enhancing synaptic transmission and potentially offering neuroprotective effects .
  • Acetylcholinesterase inhibition : It has been proposed as a potential inhibitor of acetylcholinesterase, which may contribute to its cognitive-enhancing properties .

Case Studies

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives on cancer cell lines. The results indicated that 7-hydroxy-5-oxo-N-propyl exhibited significant cytotoxicity against MCF-7 cells with an IC50 value significantly lower than that of control compounds .
  • Antimicrobial Evaluation :
    • Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The study reported MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Comparison with Similar Compounds

Substituent Variations at Position 6 (Carboxamide Group)

The N-substituent on the carboxamide group significantly influences physicochemical and biological properties. Key comparisons include:

Compound Name N-Substituent Molecular Formula Molecular Weight Biological Activity (if reported) Reference ID
7-Hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Propyl C₁₁H₁₃N₃O₃S 267.31 Not explicitly reported
N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Furan-2-ylmethyl C₁₂H₁₀N₂O₃S 286.29 β1i: 31%, β5i: 32% inhibition
N-(3-Methoxyphenethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 3-Methoxyphenethyl C₁₆H₁₅N₃O₄S 345.40 Not explicitly reported
N-Butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Butyl C₁₁H₁₃N₃O₃S 267.31 Not explicitly reported

Key Observations :

  • Activity : The furan-containing analogue (Compound 22) demonstrated moderate β1i/β5i proteasome inhibition (~30%), suggesting that heteroaromatic substituents may enhance target engagement .

Core Modifications in Thiazolo[3,2-a]pyrimidine Derivatives

Variations in the heterocyclic core or adjacent functional groups alter conformational stability and bioactivity:

Compound Name Core Modification Key Feature(s) Biological Relevance Reference ID
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Flattened boat conformation Puckered pyrimidine ring (deviation: 0.224 Å) Enhanced intermolecular H-bonding
2-Benzyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid Carboxylic acid at position 6 Increased acidity (pKa ~3–4) Potential for salt formation
Di-S54 (Disulfide-linked dimer) Dimeric structure Two thiazolo-pyrimidine units linked via S–S bond Modulation of protein-protein interactions

Key Observations :

  • Conformational Flexibility : Puckered rings (e.g., in ) may influence binding to hydrophobic pockets in target proteins.
  • Dimerization : Disulfide-linked dimers (e.g., Di-S54) could stabilize supramolecular assemblies or alter pharmacokinetics .

Comparison with Pyrimidine-Based Therapeutics

Drug Name Target/Indication Key Structural Feature Reference ID
Ribociclib CDK4/6 inhibitor (breast cancer) Pyrrolo[2,3-d]pyrimidine core
Vibegron β3-adrenoceptor agonist (overactive bladder) Tetrahydropyrrolo[1,2-a]pyrimidine core

Key Observations :

  • Scaffold Optimization : Modifications to the pyrimidine core (e.g., adding fused rings) are critical for target specificity .

Q & A

Advanced Research Question

  • X-ray Crystallography : Single-crystal diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, reports a related compound’s triclinic crystal system (space group P-1) with unit cell parameters a = 9.52 Å, b = 11.73 Å, c = 12.01 Å. Hydrogen-bonding networks (e.g., N–H···O) stabilize the lattice .
  • NMR : Assign signals using 2D techniques (HSQC, HMBC):
    • ¹H NMR : The N-propyl group shows a triplet at δ ~3.2 ppm (CH₂) and a sextet at δ ~1.5 ppm (CH₂CH₂CH₃).
    • ¹³C NMR : The carboxamide carbonyl appears at δ ~165 ppm, while the thiazole C2 resonates at δ ~160 ppm .
      Validation : Cross-check experimental data with DFT-calculated chemical shifts to confirm assignments .

What role does the N-propyl substituent play in modulating molecular conformation and bioactivity?

Advanced Research Question

  • Conformational Impact : The N-propyl group introduces steric bulk, influencing dihedral angles between the thiazole and pyrimidine rings. shows that alkyl substituents alter torsional angles by 5-10°, affecting planarity and π-π stacking .
  • Bioactivity : Propyl chains may enhance lipophilicity, improving membrane permeability. Compare logP values (calculated via HPLC retention times) of N-propyl vs. N-methyl analogs to assess hydrophobicity .
    Experimental Design : Synthesize analogs with varying alkyl chains and evaluate cytotoxicity (MTT assay) or antimicrobial activity (MIC testing) .

How should researchers address contradictions in reported crystallographic data for thiazolo[3,2-a]pyrimidines?

Advanced Research Question
Discrepancies in bond angles or packing motifs (e.g., vs. 8) may arise from:

  • Solvent Effects : Crystallization solvents (e.g., DMF vs. ethanol) influence hydrogen-bonding patterns.
  • Temperature : Data collected at 296 K vs. 100 K can affect thermal motion parameters.
    Resolution :

Reproduce crystallization conditions from conflicting studies.

Perform Hirshfeld surface analysis to compare intermolecular interactions .

Validate findings using powder XRD to rule out polymorphism .

What computational methods are suitable for studying the compound’s reactivity and electronic properties?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This identifies nucleophilic/electrophilic sites for functionalization .
  • Molecular Dynamics : Simulate solvation effects in water/DMSO to assess stability under physiological conditions.
    Applications : Predict reaction pathways for ester hydrolysis or carboxamide derivatization .

What methodologies are recommended for evaluating the hydrolytic stability of the carboxamide group?

Basic Research Question

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24-72 hrs. Monitor degradation via HPLC-MS.
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, reports t₁/₂ > 48 hrs at pH 7.4 for a similar derivative .
    Mitigation Strategies : Introduce electron-withdrawing groups (e.g., nitro) ortho to the carboxamide to enhance stability .

How can structure-activity relationship (SAR) studies identify critical functional groups for antimicrobial activity?

Advanced Research Question

  • Library Design : Synthesize derivatives with modifications at the 7-hydroxy, 5-oxo, or N-propyl positions.
  • Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • SAR Insights : shows that electron-deficient aryl groups at position 7 improve activity (MIC = 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .
    Data Analysis : Use multivariate regression to correlate logP, polar surface area, and MIC values .

What analytical techniques are critical for characterizing byproducts during scale-up synthesis?

Basic Research Question

  • LC-MS/MS : Identify impurities via molecular ion peaks and fragmentation patterns (e.g., m/z 295 for depropylated byproduct).
  • IR Spectroscopy : Detect carbonyl stretches (1700-1750 cm⁻¹) to confirm carboxamide integrity.
  • Elemental Analysis : Validate purity (>98%) by comparing experimental vs. theoretical C/H/N ratios .

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